molecular formula C20H17N3OS B2862002 N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1170822-00-0

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2862002
CAS No.: 1170822-00-0
M. Wt: 347.44
InChI Key: GNBYBQCFEPYZOL-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique structure combining an indole ring, a thiazole ring, and a carboxamide group

Scientific Research Applications

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new drugs.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The indole and thiazole rings are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine
  • N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • N-(1-benzyl-1H-indol-3-yl)methyl-N,N-dimethylamine benzoate

Uniqueness

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both indole and thiazole rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-23(12-14-7-3-2-4-8-14)20(24)18-13-25-19(22-18)17-11-15-9-5-6-10-16(15)21-17/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBYBQCFEPYZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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